4'-Fluoro-3-(2-thiomethylphenyl)propiophenone

Description

Chemical Identity and Systematic Nomenclature

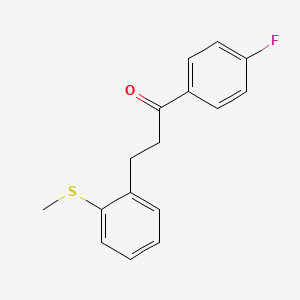

4'-Fluoro-3-(2-thiomethylphenyl)propiophenone exists as a complex organofluorine compound characterized by its unique molecular architecture incorporating both fluorine and sulfur heteroatoms within an aromatic ketone framework. The compound possesses the molecular formula C₁₆H₁₅FOS and exhibits a molecular weight of 274.4 grams per mole, as documented in comprehensive chemical databases. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being 1-(4-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one.

The compound's Chemical Abstracts Service registry number is 898754-69-3, providing a unique identifier for this specific molecular entity. Multiple synonyms exist for this compound, reflecting various naming conventions employed across different chemical databases and literature sources. These alternative names include this compound and 1-(4-Fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one, demonstrating the flexibility in nomenclature while maintaining chemical accuracy. The compound's structural complexity arises from the presence of a fluorinated benzene ring connected through a propanone bridge to a methylsulfanyl-substituted aromatic system.

The molecular structure exhibits specific stereochemical features that contribute to its chemical behavior and potential biological activity. The propanone linker provides conformational flexibility while maintaining the spatial relationship between the fluorinated aromatic ring and the thiomethyl-substituted phenyl group. This structural arrangement creates opportunities for diverse intermolecular interactions, including hydrogen bonding, π-π stacking, and sulfur-based interactions that may influence the compound's pharmacological properties.

Historical Development in Organofluorine Chemistry

The development of compounds like this compound represents the culmination of over 180 years of organofluorine chemistry evolution, beginning with the pioneering work of Jean-Baptiste Dumas and Eugène-Melchior Péligot in 1835. These early chemists achieved the first synthesis of an organofluorine compound by preparing methyl fluoride from dimethyl sulfate and potassium fluoride, establishing the foundational principles that would eventually enable the creation of complex fluorinated molecules such as our target compound. The historical trajectory of organofluorine chemistry demonstrates a progression from simple fluorinated hydrocarbons to sophisticated pharmaceutical intermediates incorporating multiple functional groups.

Alexander Borodin, better known as a classical composer, contributed significantly to early organofluorine chemistry by performing the first nucleophilic replacement of halogen atoms with fluoride in 1862. This halogen exchange methodology became fundamental to modern fluorine chemistry and remains broadly utilized in contemporary fluorochemical industry for introducing fluorine atoms into organic molecules. The development of aromatic fluorination techniques by Friedrich Schiemann in 1927 provided crucial methodologies for synthesizing fluorinated aromatic compounds, directly relevant to the preparation of compounds like this compound.

The mid-twentieth century witnessed explosive growth in organofluorine chemistry, particularly during World War II when the Manhattan Project necessitated the development of materials capable of withstanding highly reactive fluorine compounds. This period saw the emergence of industrial-scale organofluorine synthesis, including the development of polytetrafluoroethylene by Roy Plunkett at DuPont in 1938. The wartime requirements for uranium hexafluoride processing drove innovations in fluorine chemistry that subsequently found applications in pharmaceutical research, ultimately contributing to the synthetic methodologies used for complex fluorinated molecules.

The contemporary understanding of organofluorine chemistry emphasizes the unique properties imparted by carbon-fluorine bonds, which represent some of the strongest bonds in organic chemistry with average bond energies around 480 kilojoules per mole. This exceptional bond strength, combined with fluorine's highest electronegativity of 3.98 and lowest polarizability of 0.56 × 10⁻²⁴ cubic centimeters, creates distinctive physical and chemical properties in fluorinated compounds. These characteristics explain why approximately 30% of all agrochemicals and 20% of all pharmaceuticals contain fluorine atoms, highlighting the strategic importance of compounds like this compound in modern drug development.

Role in Contemporary Medicinal Chemistry Research

This compound occupies a significant position within contemporary medicinal chemistry research as part of the broader investigation into propiophenone derivatives as potential therapeutic agents. Recent studies have demonstrated that propiophenone derivatives represent a novel class of compounds with diverse biological activities, particularly in the treatment of metabolic disorders. A comprehensive series of propiophenone derivatives have been synthesized and evaluated for their antihyperglycemic activities in various diabetic animal models, including sucrose-loaded models, streptozotocin-induced diabetic rats, and C57BL/KsJ db/db diabetic mice.

The structural modifications present in this compound, specifically the fluorine substitution on the aromatic ring and the thiomethyl group, represent strategic design elements aimed at optimizing pharmacological properties. The introduction of fluorine into bioactive molecules frequently results in significant changes to their chemical, physical, and biological characteristics. Fluorine uniquely affects molecular properties through its blocking effect in metabolic transformations and its ability to mimic enzyme substrates, while simultaneously increasing molecular lipophilicity to enhance bioavailability. These properties make fluorinated propiophenone derivatives particularly attractive candidates for pharmaceutical development.

Research into related propiophenone compounds has revealed promising therapeutic potential, with certain derivatives demonstrating potent antihyperglycemic and lipid-lowering activities. Some compounds within this class have shown the ability to reduce body weight and food intake in diabetic animal models, suggesting potential applications in treating obesity-related metabolic disorders. The mechanism of action for propiophenone derivatives has been established through evaluation in various in vitro models, with some compounds efficiently inhibiting protein tyrosine phosphatase 1B, an important target for diabetes treatment.

The phytotoxic properties of propiophenone compounds have also been investigated, revealing their potential as natural herbicide alternatives. Studies examining propiophenone and related compounds demonstrated significant inhibitory effects on seed germination and plant growth, with activities varying based on concentration and application method. These findings suggest that fluorinated propiophenone derivatives like this compound may possess multiple modes of biological activity, extending beyond traditional pharmaceutical applications.

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FOS/c1-19-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(17)10-7-12/h2-7,9-10H,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFWLWAFRDQXSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644324 | |

| Record name | 1-(4-Fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-69-3 | |

| Record name | 1-(4-Fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure:

- Starting Materials : Acyl chloride and a fluorinated aromatic compound.

- Catalyst : Aluminum chloride (AlCl₃).

- Solvent : Non-polar solvents like dichloromethane or carbon disulfide.

- Reaction Conditions : The reaction is conducted under controlled temperatures to prevent side reactions.

- Outcome : Introduction of the propiophenone structure into the aromatic system.

Advantages:

- High regioselectivity.

- Efficient incorporation of functional groups.

Limitations:

- Requires careful handling due to the corrosive nature of aluminum chloride and acyl chlorides.

Condensation Reaction

Another method involves condensation between fluorobenzaldehyde and thiomethylbenzene, followed by oxidation.

Steps:

-

- React 4-fluorobenzaldehyde with 2-thiomethylbenzene in the presence of a base (e.g., sodium hydroxide).

- Solvent: Alcohols like ethanol are commonly used for solubility.

- Intermediate Product: Formation of a secondary alcohol derivative.

-

- Oxidize the intermediate using potassium permanganate or other oxidizing agents to yield the ketone group in the final compound.

Reaction Conditions:

- Controlled temperature and pH to avoid overoxidation.

- Monitoring via Thin Layer Chromatography (TLC) to ensure completion.

Purification:

The final product can be purified using recrystallization or column chromatography techniques.

Catalyst-Assisted Alkylation

This method involves alkylation of ketones using alcohols in the presence of rhodium-based catalysts.

General Procedure:

- Combine ketones (1 mmol), alcohols (1.5 mmol), RhCl(CO)(PPh₃)₂ (2 mol%), and bases like potassium hydroxide in dioxane solvent.

- Stir at 95°C for several hours.

- Purify via flash column chromatography on silica gel.

Yield:

Approximately 61% under optimal conditions.

Industrial Production Methods

In industrial settings, large-scale reactors are employed for continuous production. The process typically includes:

- Automated systems for monitoring reaction progress.

- Continuous flow processes to enhance efficiency.

- Advanced purification techniques like recrystallization or chromatography to ensure high purity.

Data Table: Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoro-3-(2-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the propiophenone backbone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols.

Major Products Formed:

Oxidation: Sulfoxide, sulfone.

Reduction: Alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Fluoro-3-(2-thiomethylphenyl)propiophenone has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound may be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4’-Fluoro-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The fluorine atom and thiomethyl group contribute to the compound’s reactivity and binding affinity. The carbonyl group in the propiophenone backbone can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Selected Propiophenone Derivatives

| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Key Substituents |

|---|---|---|---|---|

| 4'-Fluoro-3-(2-thiomethylphenyl)propiophenone | Not Provided | C₁₆H₁₃FOS | ~276.34 | 4'-F, 2-SCH₃ |

| 4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone | 898780-07-9 | C₁₆H₁₃BrFOS | 353.25 | 4'-Br, 3'-F, 2-SCH₃ |

| 2'-Fluoro-3-(4-methoxyphenyl)propiophenone | 898776-00-6 | C₁₆H₁₅FO₂ | 258.29 | 2'-F, 4-OCH₃ |

| 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone | 898781-63-0 | C₁₆H₁₄ClFOS | 308.80 | 3'-Cl, 5'-F, 4-SCH₃ |

Biological Activity

4'-Fluoro-3-(2-thiomethylphenyl)propiophenone is a synthetic organic compound that has attracted attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of a fluorine atom and a thiomethyl group attached to a phenyl ring. Its molecular formula is . The structural features contribute to its reactivity and interactions with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which may have implications in pharmacological applications.

- Antimicrobial Properties : Similar compounds have shown potential antimicrobial activity, suggesting that this compound could also exhibit similar effects.

- Anticancer Activity : Investigations into structurally related compounds have indicated potential anticancer properties, warranting further exploration of this compound in cancer research.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. This may involve binding to enzymes or receptors, leading to modulation of various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms involved.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 4'-Bromo-3-(2-thiomethylphenyl)propiophenone | C16H15BrOS | Contains bromine; studied for antimicrobial effects | Potential enzyme inhibition |

| 4'-Cyano-3-(2-thiomethylphenyl)propiophenone | C17H13NOS | Contains a cyano group; explored for anticancer properties | Significant enzyme inhibition |

| 3'-Cyano-3-(4-thiomethylphenyl)propiophenone | C17H15NOS | Features a cyano group; investigated for receptor binding | Notable enzyme inhibition |

The presence of both the fluorine atom and the thiomethyl group in this compound may enhance its reactivity compared to other derivatives, potentially leading to novel applications in medicinal chemistry.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has demonstrated that compounds with similar structures can inhibit key enzymes involved in metabolic pathways. For instance, studies on related thiomethyl-substituted phenyl ketones have shown promising results in inhibiting enzymes linked to cancer progression and microbial resistance.

- Antimicrobial Activity : A study investigating antimicrobial properties found that compounds with thiomethyl groups exhibit enhanced activity against various bacterial strains. This suggests that this compound could be effective against resistant bacterial infections.

- Anticancer Research : Preliminary studies indicate that structurally analogous compounds have demonstrated cytotoxic effects on cancer cell lines. Further research is needed to assess the efficacy of this compound in cancer therapeutics.

Q & A

Q. What are the recommended synthetic routes for 4'-Fluoro-3-(2-thiomethylphenyl)propiophenone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the propiophenone backbone. A plausible route includes:

Friedel-Crafts Acylation : Introduce the propiophenone moiety using acetyl chloride and Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions .

Fluorination : Electrophilic fluorination at the 4'-position using Selectfluor™ or DAST (diethylaminosulfur trifluoride) in aprotic solvents (e.g., DCM) .

Thiomethylation : Introduce the 2-thiomethyl group via nucleophilic substitution (e.g., NaSMe with a brominated precursor) or thiol-ene click chemistry .

Optimization Tips :

-

Monitor reaction progress via TLC or HPLC.

-

Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) .

-

Control temperature (<0°C for fluorination to avoid side reactions) .

- Data Table : Comparison of Fluorination Reagents

| Reagent | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Selectfluor™ | DCM | 78 | 95 | |

| DAST | THF | 65 | 88 |

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and thiomethyl protons (δ 2.1–2.5 ppm). Fluorine’s electron-withdrawing effect deshields adjacent protons .

- FT-IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and C-F (~1220 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺ = 290.08) with <2 ppm error .

- XRD : Validate crystalline structure if single crystals are obtained (e.g., compare bond lengths/angles with DFT models) .

- Elemental Analysis : Ensure C, H, S, and F content matches theoretical values (±0.3%) .

Advanced Research Questions

Q. How do electronic effects of the fluorine and thiomethyl substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

-

Fluorine : Acts as a strong electron-withdrawing group, activating the aromatic ring for electrophilic substitution but deactivating it for nucleophilic attacks. Use DFT calculations (e.g., Gaussian 09, B3LYP/6-31G*) to map electrostatic potential surfaces .

-

Thiomethyl : The sulfur atom’s lone pairs enhance nucleophilicity, enabling Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Pre-activate the thiol group using tert-butyl disulfide to prevent catalyst poisoning .

Case Study : -

Suzuki coupling with 4-bromophenylboronic acid yielded 75% product under Pd(OAc)₂/XPhos catalysis in THF/H₂O (80°C, 12h) .

- Data Table : Substituent Effects on Reaction Rates

| Substituent | Reaction Type | Rate Constant (k, s⁻¹) | Reference |

|---|---|---|---|

| 4'-F | Electrophilic Aromatic Substitution | 1.2 × 10⁻³ | |

| 2-SMe | Nucleophilic Substitution | 3.8 × 10⁻⁴ |

Q. What computational methods are suitable for modeling the interaction of this compound with biological targets, and how can docking studies inform drug design?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets (e.g., kinases). Parameterize the force field for sulfur and fluorine atoms .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2.0 Å acceptable) and hydrogen bonds .

- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonding with the carbonyl group, hydrophobic contacts with thiomethyl) using MOE .

Validation : - Compare computational binding energies with experimental IC₅₀ values (e.g., enzymatic assays). A correlation R² > 0.7 indicates predictive reliability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

-

Purity : Recrystallize the compound using ethanol/water mixtures and verify via HPLC (purity >99%) .

-

Analytical Variability : Cross-validate NMR chemical shifts using deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) .

-

Environmental Factors : Store samples at -20°C in amber vials to prevent degradation (thiomethyl oxidation to sulfoxide) .

- Case Example :

-

Reported mp: 93–95°C () vs. 80–84°C (). Differences may arise from polymorphic forms or residual solvents. Perform DSC to identify phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.